11-Azido-3,6,9-trioxaundecanoic Acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be attached to other molecules, enabling the study of their behavior in biological systems.
Biochemical Pathways
Given its use in proteomics research , it’s likely that the compound plays a role in protein-related pathways.
Result of Action
It’s known that the compound is used in proteomics research , suggesting that it may have effects on protein function or expression.
Action Environment
The compound is a liquid at room temperature . It’s soluble in water, DMSO, DCM, DMF , which suggests that it can be used in a variety of experimental conditions. Contact with skin and eyes should also be avoided .
Biochemical Analysis
Biochemical Properties
The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This makes this compound a versatile tool in the study of biochemical reactions.
Cellular Effects
While specific cellular effects of this compound are not widely documented, its ability to form stable amide bonds with primary amine groups suggests it could influence a variety of cellular processes. For instance, it could potentially interact with proteins and other biomolecules containing amine groups, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound largely depends on its ability to form stable amide bonds with primary amine groups . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups , it could potentially interact with enzymes or cofactors, and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-PEG3-CH2COOH typically involves the following steps:
Starting Material: The process begins with the synthesis of a PEG chain with three ethylene glycol units.
Azide Introduction: The azide group is introduced through a reaction with sodium azide.
Carboxylic Acid Formation:
Industrial Production Methods: Industrial production of N3-PEG3-CH2COOH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: N3-PEG3-CH2COOH undergoes several types of reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of copper to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate
SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products:
Scientific Research Applications
N3-PEG3-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids
Medicine: Utilized in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs)
Industry: Applied in the production of functionalized materials and polymers
Comparison with Similar Compounds
N3-PEG3-CH2CH2COOH: Another PEG-based compound with similar applications in click chemistry
Azido-PEG3-propionic acid: A similar compound with a slightly different structure but similar reactivity
Uniqueness: N3-PEG3-CH2COOH is unique due to its specific structure, which includes three ethylene glycol units, an azide group, and a carboxylic acid group. This combination provides it with high solubility in water and organic solvents, making it versatile for various applications .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXBCECBLAEYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448112 | |
Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172531-37-2 | |
Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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